1-(3-Chlorophenyl)propan-2-one
Overview
Description
It is a clear yellow liquid with a distinct aromatic odor . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophenylacetone can be synthesized through several methods. One common method involves the chlorination of phenylacetone using chlorine gas in the presence of aluminum trichloride as a catalyst and 1,2-ethylene dichloride as a solvent. The reaction undergoes chloridization, low-temperature hydrolysis, water-washing, stratification, reduced pressure distillation, and rectification to yield 3-chlorophenylacetone .
Industrial Production Methods: In industrial settings, the production of 3-chlorophenylacetone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product typically has a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted phenylacetones.
Scientific Research Applications
3-Chlorophenylacetone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceuticals, particularly in the synthesis of antidepressants and other therapeutic agents
Industry: It is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chlorophenylacetone involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate neurotransmitter levels in the brain, thereby exerting antidepressant effects. The compound’s structure allows it to participate in various biochemical reactions, influencing the activity of enzymes and receptors involved in neurotransmission .
Comparison with Similar Compounds
Phenylacetone: Similar in structure but lacks the chlorine atom.
3-Chloropropiophenone: Another chlorinated derivative with a different position of the chlorine atom.
4-Chlorophenylacetone: Chlorine atom is positioned at the para position instead of the meta position
Uniqueness: 3-Chlorophenylacetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the meta position enhances its reactivity in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-(3-chlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNYPJMEQHTAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370121 | |
Record name | 3-Chlorophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-60-5 | |
Record name | 3-Chlorophenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-chlorophenylacetone utilized in the synthesis of pyrrolnitrin?
A1: The research paper describes a novel method for pyrrole ring formation, a key structural component of pyrrolnitrin. 3-Chlorophenylacetone is used as a starting material in this synthesis. It reacts with an aminoacetal (V) in an AcOH-AcONa·3H2O mixture to produce 1-acetyl-2-methyl-3-(2-nitro-3-chlorophenyl) pyrrole []. This pyrrole derivative serves as a crucial intermediate in the multi-step synthesis of pyrrolnitrin.
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